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Abstract
Trimopam, known scientifically as Trimethoprim, is a synthetic antibacterial agent belonging to

the diaminopyrimidine class of drugs. It functions as a potent and selective inhibitor of

dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway of

bacteria. This inhibition disrupts the synthesis of essential DNA, RNA, and amino acids, leading

to a bacteriostatic effect. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, pharmacological characteristics, and synthesis

of Trimopam. Detailed experimental protocols for key assays are also presented to facilitate

further research and development.

Chemical Identity and Structure
Trimopam is the common trade name for the compound Trimethoprim. Its chemical structure

consists of a pyrimidine-2,4-diamine moiety linked to a 3,4,5-trimethoxybenzyl group.

Table 1: Chemical Identifiers of Trimopam (Trimethoprim)
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Identifier Value

IUPAC Name
5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-

2,4-diamine[1]

CAS Number 738-70-5

Molecular Formula C₁₄H₁₈N₄O₃[1]

SMILES COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC

Physicochemical Properties
The physicochemical properties of Trimopam are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of Trimopam (Trimethoprim)

Property Value

Molecular Weight 290.32 g/mol

Appearance
White to light yellow, odorless, bitter crystalline

powder

Melting Point 199-203 °C

pKa 7.12

Solubility in Water 0.4 g/L

Solubility in Organic Solvents

Soluble in dimethylformamide, slightly soluble in

chloroform and methanol, very slightly soluble in

ethanol and acetone, practically insoluble in

ether and benzene.

LogP (Octanol/Water) 0.91

Pharmacological Properties
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Trimopam's therapeutic efficacy is derived from its specific interaction with the bacterial folate

pathway.

Table 3: Pharmacological Properties of Trimopam (Trimethoprim)

Property Description

Mechanism of Action

Selective inhibitor of bacterial dihydrofolate

reductase (DHFR), preventing the conversion of

dihydrofolate (DHF) to tetrahydrofolate (THF).

Pharmacodynamics

Bacteriostatic. Inhibition of THF synthesis

disrupts the production of purines, thymidine,

and certain amino acids, thereby arresting

bacterial growth.

Pharmacokinetics

Absorption
Rapidly and almost completely absorbed from

the gastrointestinal tract.

Distribution

Widely distributed in body tissues and fluids,

including kidneys, lungs, and cerebrospinal fluid.

Approximately 44% is bound to plasma proteins.

Metabolism
Metabolized in the liver to a small extent (10-

20%) into oxide and hydroxylated metabolites.

Excretion

Primarily excreted unchanged in the urine via

glomerular filtration and tubular secretion. The

half-life is approximately 8-10 hours in adults

with normal renal function.

Signaling Pathway
Trimopam's primary mechanism of action involves the disruption of the bacterial folate

synthesis pathway. This pathway is essential for the production of nucleotides, which are the

building blocks of DNA and RNA.
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Folate Synthesis Pathway and Sites of Inhibition.

Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the ability of Trimopam to inhibit the activity of DHFR

by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of

NADPH.

Materials:

Recombinant Dihydrofolate Reductase (DHFR) enzyme

Dihydrofolic acid (DHF)

NADPH

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

Trimopam (or other inhibitors)

96-well UV-transparent microplates

Microplate spectrophotometer

Procedure:
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Reagent Preparation:

Prepare a stock solution of Trimopam in a suitable solvent (e.g., DMSO).

Prepare working solutions of DHF and NADPH in the assay buffer.

Dilute the DHFR enzyme to the desired concentration in the assay buffer.

Assay Setup:

In each well of the microplate, add the following in order:

Assay Buffer

Trimopam solution at various concentrations (or solvent control)

DHFR enzyme solution

Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for

inhibitor binding.

Reaction Initiation:

Initiate the enzymatic reaction by adding the NADPH solution to each well.

Immediately follow with the addition of the DHF solution.

Data Acquisition:

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes

using the microplate spectrophotometer.

Data Analysis:

Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each

concentration of Trimopam.

Determine the percent inhibition relative to the solvent control.
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Plot the percent inhibition against the logarithm of the Trimopam concentration to

determine the IC₅₀ value.

1. Reagent Preparation2. Assay Setup in 96-well Plate

3. Reaction Initiation & Data Acquisition

4. Data Analysis

Prepare Trimopam Stock
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Experimental Workflow for DHFR Inhibition Assay.

Synthesis of Trimopam
One common synthetic route to Trimopam involves the condensation of 3,4,5-

trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by cyclization with guanidine.[2][3]

[4][5]

Materials:

3,4,5-Trimethoxybenzaldehyde

3-Anilinopropionitrile

Sodium methoxide

Toluene

Dimethyl sulfoxide (DMSO)

Guanidine hydrochloride

Ethanol

Hydrochloric acid

Sodium hydroxide

Procedure:

Step 1: Condensation

To a reaction flask equipped with a reflux condenser and a Dean-Stark trap, add 3,4,5-

trimethoxybenzaldehyde, 3-anilinopropionitrile, sodium methoxide, toluene, and DMSO.

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
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Once the reaction is complete (monitored by TLC), cool the mixture and remove the toluene

under reduced pressure.

Add water to the residue to precipitate the crude condensation product.

Filter, wash with water, and dry the product.

Step 2: Cyclization

Dissolve the condensation product and guanidine hydrochloride in ethanol.

Add a solution of sodium methoxide in ethanol to the mixture.

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored

by TLC).

Cool the reaction mixture and partially evaporate the solvent.

Add water to precipitate the crude Trimopam.

Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g.,

ethanol/water) to obtain pure Trimopam.

Step 1: Condensation Step 2: Cyclization

3,4,5-Trimethoxybenzaldehyde +
3-Anilinopropionitrile

Sodium Methoxide,
Toluene, DMSO, Reflux Condensation Product Condensation Product +

Guanidine Hydrochloride
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Ethanol, Reflux Crude Trimopam Recrystallization Pure Trimopam
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Synthetic Pathway for Trimopam.

Conclusion
Trimopam (Trimethoprim) remains a clinically important antibacterial agent due to its well-

defined mechanism of action and favorable pharmacokinetic profile. This technical guide has

provided a detailed overview of its chemical structure, physicochemical and pharmacological
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properties, and synthetic methodologies. The included experimental protocols offer a

foundation for researchers to further investigate its properties and develop new applications. A

thorough understanding of these technical aspects is essential for the continued effective use

and future development of Trimopam and related compounds in the fight against bacterial

infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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